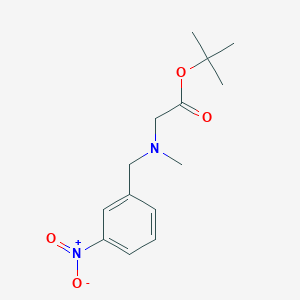
Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, an aminomethyl group, a fluorine atom, a hydroxyl group, and a carboxylate group attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using reagents like potassium fluoride.
Aminomethylation: The aminomethyl group can be added through reductive amination reactions involving formaldehyde and an amine source.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide.
Carboxylation: The carboxylate group can be introduced through esterification reactions involving benzyl alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Potassium fluoride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the hydroxyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 4-(aminomethyl)-3-hydroxy-4-hydroxypiperidine-1-carboxylate: Lacks the fluorine atom, which may result in different binding properties.
Benzyl 4-(aminomethyl)-3-fluoro-4-methoxypiperidine-1-carboxylate: Contains a methoxy group instead of a hydroxyl group, affecting its reactivity and interactions.
Uniqueness
Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence its behavior in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C14H19FN2O3 |
|---|---|
Poids moléculaire |
282.31 g/mol |
Nom IUPAC |
benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H19FN2O3/c15-12-8-17(7-6-14(12,19)10-16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10,16H2 |
Clé InChI |
YGOVYAMIHUJJDA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(C1(CN)O)F)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate](/img/structure/B11819504.png)
![(2R,3R,4R,5R)-2-amino-4-[(2R,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal](/img/structure/B11819505.png)











